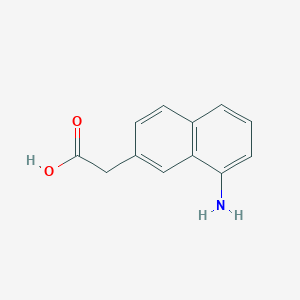

1-Aminonaphthalene-7-acetic acid

Description

1-Aminonaphthalene-7-acetic acid is a naphthalene derivative featuring an amino group at the 1-position and a carboxylic acid group at the 7-position of the naphthalene ring. These compounds share a naphthalene backbone but differ in functional groups and substituent positions, leading to distinct chemical, physical, and toxicological properties .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(8-aminonaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h1-6H,7,13H2,(H,14,15) |

InChI Key |

PVWCIDUJJSNCCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation . Another method involves the Bucherer reaction, which uses ammonium salts to convert 2-hydroxynaphthalene-7-sulfonic acid into the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-7-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as chromic acid.

Substitution: The amino group can participate in substitution reactions, forming derivatives like azo dyes.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, ferric chloride.

Reducing Agents: Sodium in boiling amyl alcohol, iron with hydrochloric acid.

Substitution Reagents: Diazonium salts for azo dye formation.

Major Products Formed:

Naphthoquinone Derivatives: Formed through oxidation.

Tetrahydro Derivatives: Formed through reduction.

Azo Dyes: Formed through substitution reactions with diazonium salts.

Scientific Research Applications

1-Aminonaphthalene-7-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Aminonaphthalene-7-acetic acid with structurally related compounds, focusing on molecular properties, applications, and regulatory considerations.

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Key Comparative Insights:

Functional Group Influence: NAA (carboxylic acid) and its salts (e.g., potassium, sodium) are widely used in agriculture as growth regulators due to their solubility and stability . In contrast, 1-aminonaphthalene-7-sulfonic acid (sulfonic acid group) is primarily a dye intermediate, reflecting the impact of functional groups on applications . 1-Naphthaleneacetamide (acetamide group) acts as a precursor to NAA, demonstrating how functional group modifications alter reactivity and utility .

However, ecological data (e.g., biodegradability, bioaccumulation) for NAA and its derivatives remain incomplete . 1-ACETAMINO-7-NAPHTHOL lacks comprehensive toxicity studies, highlighting a data gap for acetamide-hydroxyl derivatives .

Analytical Methods :

- NAA is quantified using HPLC with fluorescence detection (Method NAA-AM-001), while its salts and esters require separate analytical standards, underscoring the need for compound-specific methodologies .

Structural Isomerism: Positional isomerism significantly affects properties.

Biological Activity

1-Aminonaphthalene-7-acetic acid (1-ANAA) is a compound of interest due to its potential biological activities, particularly in plant growth regulation and possible therapeutic applications. This article reviews the biological activity of 1-ANAA, focusing on its effects on plant physiology, enzymatic activity, and potential implications in medical research.

This compound is a derivative of naphthalene acetic acid (NAA), a well-known plant growth regulator. Understanding the biological activity of 1-ANAA is crucial for its application in agriculture and its potential therapeutic uses.

2. Plant Growth Regulation

2.1 Effects on Rooting and Growth

Research indicates that 1-ANAA significantly influences rooting and vegetative growth in various plant species. For example, studies have shown that application of 1-ANAA enhances root formation in cuttings of Capsicum annuum, where treated cuttings exhibited higher rooting rates compared to controls .

Table 1: Effects of this compound on Rooting in Capsicum annuum

| Treatment Concentration (mg/L) | Rooting Rate (%) | Callus Formation (%) |

|---|---|---|

| Control | 30 | 50 |

| 50 | 70 | 30 |

| 100 | 85 | 20 |

| 150 | 90 | 10 |

2.2 Mechanism of Action

The mechanism by which 1-ANAA promotes rooting may involve the modulation of auxin transport and metabolism, similar to other naphthalene derivatives. It has been suggested that these compounds enhance the expression of genes involved in root development, leading to increased auxin levels in targeted tissues .

4. Medical Research Implications

4.1 Potential Therapeutic Applications

While primarily studied for its agricultural applications, there is growing interest in the therapeutic potential of naphthalene derivatives, including 1-ANAA. Research into similar compounds has revealed anti-inflammatory and anticancer properties, suggesting that further investigation into the pharmacological aspects of 1-ANAA could yield valuable insights .

Case Study: Anti-inflammatory Effects

A preliminary study indicated that naphthalene derivatives could reduce inflammation markers in animal models. Although specific studies on 1-ANAA are needed, these findings highlight the need for further research into its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.